2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid
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Overview
Description
2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid is a chemical compound with the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 g/mol. This compound contains a pyrazole moiety, which is known for its pharmacological importance and diverse biological activities. It is primarily used for research purposes and is not designed for human therapeutic applications or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 1-methylpyrazol-4-yl with difluoroacetic acid under specific reaction conditions. The reaction typically involves the use of a suitable catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in various medical fields.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Comparison with Similar Compounds
2,2-Difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid can be compared with other similar compounds, such as 2,2-Difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine hydrochloride[_{{{CITATION{{{_3{CAS 1431966-07-2 2,2-Difluoro-N-(1-methylpyrazol-4-yl)methyl ... These compounds share structural similarities but may differ in their biological activities and applications
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Properties
IUPAC Name |
2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2S/c1-10-3-4(2-9-10)13-6(7,8)5(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEHJXHEUGWVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)SC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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